Diisopropyl sebacate
Overview
Description
Diisopropyl sebacate is a clear, colorless, and odorless liquid commonly used in cosmetics and personal care products as a solvent, emollient, and plasticizer . It is known for its ability to improve the texture and spreadability of skincare and haircare products without leaving a greasy or oily residue . The chemical formula of this compound is C16H30O4 .
Mechanism of Action
Target of Action
Diisopropyl Sebacate primarily targets the skin and hair in cosmetic and personal care applications . It serves as an emollient, improving the texture and spreadability of skincare and haircare products .
Mode of Action
this compound is a diester of sebacic acid, a dibasic acid, and isopropanol . It works by moisturizing and softening the skin, enhancing the texture of formulations, and improving their spreadability . It also acts as a solvent and plasticizer in various formulations such as lipsticks, nail polishes, and hair sprays to help dissolve other ingredients and improve the product’s texture .
Biochemical Pathways
It is known to enhance the texture and spreadability of skincare and haircare products . It also helps to reduce the stiffness and brittleness of products, making them more flexible and easier to apply .
Pharmacokinetics
this compound is a synthetic ingredient made by the reaction of sebacic acid with isopropyl alcohol . It is a clear, colorless, and odorless liquid that is insoluble in water . It has a low toxicity profile and is biodegradable . .
Result of Action
The primary result of this compound’s action is the improvement of the texture and spreadability of skincare and haircare products without leaving a greasy or oily residue . It moisturizes and softens the skin, and enhances water resistance in sunscreens .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is advisable to avoid dust generation when handling this compound . Moreover, it should be stored in a cool, dry, and well-ventilated place, away from fire sources and oxidizing agents .
Biochemical Analysis
Biochemical Properties
Diisopropyl sebacate plays a significant role in biochemical reactions, particularly in its function as a plasticizer and solvent. It interacts with various enzymes and proteins, facilitating the dissolution and distribution of other compounds within a formulation. For instance, this compound can enhance the penetration of active ingredients into the skin by interacting with skin lipids and proteins, thereby improving the efficacy of topical applications .
Cellular Effects
This compound has been shown to influence cellular processes, particularly in skin cells. It acts as an emollient, moisturizing and softening the skin, which can affect cell signaling pathways related to hydration and barrier function. Additionally, this compound can enhance the delivery of active ingredients to target cells, potentially influencing gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with skin lipids and proteins. It enhances the solubility and penetration of other compounds by disrupting the lipid bilayer of cell membranes. This disruption facilitates the transport of active ingredients into cells, where they can exert their biological effects. This compound does not significantly inhibit or activate enzymes but rather acts as a facilitator for other compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is relatively stable under normal conditions but can degrade when exposed to extreme temperatures or prolonged UV radiation. Long-term studies have shown that this compound maintains its efficacy as an emollient and plasticizer over extended periods, although its stability can be influenced by the formulation’s pH and other environmental factors .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with dosage. At low to moderate doses, it is well-tolerated and does not exhibit significant toxicity. At high doses, this compound can cause skin irritation and sensitization. These effects are dose-dependent and highlight the importance of using appropriate concentrations in formulations .
Metabolic Pathways
This compound is metabolized primarily through enzymatic hydrolysis, resulting in the cleavage of the ester bond to produce sebacic acid and isopropanol. These metabolites are further processed through standard metabolic pathways, with sebacic acid undergoing beta-oxidation and isopropanol being converted to acetone and subsequently excreted .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through passive diffusion. It interacts with lipid membranes and binding proteins, facilitating its movement across cellular compartments. The compound tends to accumulate in lipid-rich areas, enhancing its efficacy as an emollient and plasticizer .
Subcellular Localization
This compound is predominantly localized in the lipid bilayers of cell membranes and within lipid droplets in the cytoplasm. Its localization is influenced by its lipophilic nature, allowing it to integrate seamlessly into lipid-rich environments. This subcellular distribution is crucial for its role in enhancing the solubility and penetration of other compounds .
Preparation Methods
Diisopropyl sebacate is synthesized by the reaction of sebacic acid with isopropyl alcohol . This reaction produces this compound and water as byproducts . The process typically involves heating the mixture under reflux with a catalyst, such as sulfuric acid or p-toluenesulfonic acid . Industrial production methods follow similar procedures, ensuring high purity and yield.
Chemical Reactions Analysis
Diisopropyl sebacate undergoes various chemical reactions, including:
Esterification: The primary reaction for its synthesis, where sebacic acid reacts with isopropyl alcohol.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the ester functional group can participate in such reactions under appropriate conditions.
Common reagents and conditions used in these reactions include sulfuric acid, p-toluenesulfonic acid, and water . Major products formed from these reactions are sebacic acid and isopropyl alcohol .
Scientific Research Applications
Diisopropyl sebacate has a wide range of applications in scientific research:
Cosmetics and Personal Care: It is used as a solvent, emollient, and plasticizer in various formulations, including moisturizers, lotions, creams, lipsticks, nail polishes, and hair sprays.
Pharmaceuticals: It is used as an excipient in drug formulations to enhance the solubility and bioavailability of active ingredients.
Industrial Applications: This compound is used as a plasticizer in the production of flexible plastics and as a solvent in coatings and adhesives.
Comparison with Similar Compounds
Diisopropyl sebacate is often compared with other similar compounds, such as:
Caprylic Capric Triglyceride: Another emollient and solvent used in cosmetics, known for its lightweight and non-greasy feel.
Ethylhexyl Palmitate: A common alternative to this compound, used for its similar emollient properties.
Isopropyl Myristate: Known for its excellent spreading properties and used in various personal care products.
This compound is unique in its combination of high polarity, excellent skin penetration, and ability to dissolve poorly soluble substances .
Properties
IUPAC Name |
dipropan-2-yl decanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O4/c1-13(2)19-15(17)11-9-7-5-6-8-10-12-16(18)20-14(3)4/h13-14H,5-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKBBSZEQRFVSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCCCCCCC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064720 | |
Record name | Decanedioic acid, bis(1-methylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7491-02-3 | |
Record name | Diisopropyl sebacate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7491-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(1-methylethyl)decanedioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007491023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanedioic acid, 1,10-bis(1-methylethyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Decanedioic acid, bis(1-methylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisopropyl sebacate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.461 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIISOPROPYL SEBACATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8T3X564IH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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